Cas no 6102-06-3 ((4-propoxybenzene-1,3-diyl)bis(N,N-dimethylmethanamine))

(4-propoxybenzene-1,3-diyl)bis(N,N-dimethylmethanamine) structure
6102-06-3 structure
Product name:(4-propoxybenzene-1,3-diyl)bis(N,N-dimethylmethanamine)
CAS No:6102-06-3
MF:C15H26N2O
MW:250.37974
CID:1624477
PubChem ID:5348197

(4-propoxybenzene-1,3-diyl)bis(N,N-dimethylmethanamine) Chemical and Physical Properties

Names and Identifiers

    • (4-propoxybenzene-1,3-diyl)bis(N,N-dimethylmethanamine)
    • DTXSID30417485
    • CBMicro_017858
    • CCG-13929
    • 6102-06-3
    • 1-[3-[(dimethylamino)methyl]-4-propoxyphenyl]-N,N-dimethylmethanamine
    • BIM-0017733.P001
    • Oprea1_605649
    • N,N'-[(4-Propoxy-1,3-phenylene)bis(methylene)]bis(N-methylmethanamine)
    • Inchi: InChI=1S/C15H26N2O/c1-6-9-18-15-8-7-13(11-16(2)3)10-14(15)12-17(4)5/h7-8,10H,6,9,11-12H2,1-5H3
    • InChI Key: HEWVYQOFPCPYCG-UHFFFAOYSA-N
    • SMILES: CCCOC1=C(C=C(C=C1)CN(C)C)CN(C)C

Computed Properties

  • Exact Mass: 250.20468
  • Monoisotopic Mass: 250.204513
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.7
  • XLogP3: 2.5

Experimental Properties

  • Density: 0.964
  • Boiling Point: 304.8°C at 760 mmHg
  • Flash Point: 79.3°C
  • Refractive Index: 1.512
  • PSA: 15.71

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